

In-Depth Toxicological Profile of I-Menthyl Lactate

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Compound of Interest

Compound Name: *I-Menthyl lactate*

Cat. No.: B1212839

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic toxicological profile of **I-Menthyl lactate**, a widely used cooling agent and fragrance ingredient. The information presented herein is intended to support safety assessments and inform the development of products containing this compound. All data is summarized for clarity, and detailed experimental methodologies are provided for key studies.

Acute Toxicity

The acute toxicity of **I-Menthyl lactate** has been evaluated via oral and dermal routes, demonstrating a low order of acute toxicity.

Oral Toxicity

A study following the OECD 425 guideline was conducted to determine the acute oral toxicity of **I-Menthyl lactate** in female Sprague-Dawley rats. The study concluded that the acute oral median lethal dose (LD50) is greater than 2000 mg/kg body weight. No signs of systemic toxicity or mortality were observed during the 14-day observation period. All animals exhibited expected gains in body weight, and no abnormalities were noted during gross necropsy.

Dermal Toxicity

In an acute dermal toxicity study conducted in accordance with OECD Guideline 402, **I-Menthyl lactate** was applied to the skin of Wistar rats at a limit dose of 2000 mg/kg body

weight. The results indicated a dermal LD50 of greater than 2000 mg/kg body weight. No mortality, systemic toxicity, or local skin effects were observed over the 14-day observation period. All animals showed normal weight gain, and no macroscopic abnormalities were found at necropsy.[1]

Table 1: Summary of Acute Toxicity Data for **I-Menthyl lactate**

Test	Species	Guideline	Results
Acute Oral Toxicity	Rat (Sprague-Dawley)	OECD 425	LD50 > 2000 mg/kg bw
Acute Dermal Toxicity	Rat (Wistar)	OECD 402	LD50 > 2000 mg/kg bw[1]

Irritation

The potential for **I-Menthyl lactate** to cause skin and eye irritation has been assessed in rabbit models.

Skin Irritation

A study conducted according to OECD Guideline 404 evaluated the skin irritation potential of **I-Menthyl lactate** in New Zealand White rabbits. A single 4-hour, semi-occlusive application of the test substance resulted in no signs of dermal irritation in any of the tested animals. The mean scores for erythema and edema at 24, 48, and 72 hours post-application were all 0.0.[2] Based on these findings, **I-Menthyl lactate** is not classified as a skin irritant.

Eye Irritation

The eye irritation potential of **I-Menthyl lactate** was assessed in New Zealand White rabbits following OECD Guideline 405. A single instillation of the substance into the conjunctival sac of the rabbits' eyes was performed. The study concluded that **I-Menthyl lactate** is not an eye irritant.

Table 2: Summary of Skin and Eye Irritation Data for **I-Menthyl lactate**

Test	Species	Guideline	Results
Skin Irritation	Rabbit (New Zealand White)	OECD 404	Non-irritant (Mean scores for erythema and edema = 0.0)[2]
Eye Irritation	Rabbit (New Zealand White)	OECD 405	Non-irritant

Skin Sensitization

The skin sensitization potential of **I-Menthyl lactate** has been evaluated and it is not considered to be a skin sensitizer. A Local Lymph Node Assay (LLNA) is the preferred method for assessing skin sensitization potential. While a specific study report with the Stimulation Index (SI) for **I-Menthyl lactate** was not found in the public domain, the Research Institute for Fragrance Materials (RIFM) safety assessment concludes that it is not sensitizing.[3] An SI value of less than 3 is indicative of a non-sensitizing substance.

Repeated Dose Toxicity

The effects of repeated oral exposure to **I-Menthyl lactate** have been investigated in a 28-day study in rats, following a protocol similar to OECD Guideline 407. Based on this study, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 300 mg/kg/day.[3]

Table 3: Summary of Repeated Dose Toxicity Data for **I-Menthyl lactate**

Test	Species	Guideline (similar to)	Duration	NOAEL
Repeated Dose Oral Toxicity	Rat	OECD 407	28 days	300 mg/kg/day[3]

Genotoxicity

A comprehensive evaluation of the genotoxic potential of **I-Menthyl lactate** has been conducted through a battery of in vitro assays. The collective evidence from these studies indicates that **I-Menthyl lactate** is not genotoxic.[3]

Bacterial Reverse Mutation Assay (Ames Test)

The mutagenic potential of **I-Menthyl lactate** was assessed using the Ames test, which is conducted in accordance with OECD Guideline 471. This assay utilizes various strains of *Salmonella typhimurium* to detect gene mutations. The results of the Ames test for **I-Menthyl lactate** were negative, indicating that it does not induce gene mutations in bacteria.

In Vitro Micronucleus Test

The potential for **I-Menthyl lactate** to induce chromosomal damage was evaluated in an in vitro micronucleus test, following a protocol consistent with OECD Guideline 487. This assay is typically performed using mammalian cells, such as Chinese Hamster Ovary (CHO) cells. The results of the in vitro micronucleus test for **I-Menthyl lactate** were negative, demonstrating that it does not cause chromosomal damage in mammalian cells.

Table 4: Summary of Genotoxicity Data for **I-Menthyl lactate**

Test	Test System	Guideline	Result
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium	OECD 471	Negative
In Vitro Micronucleus Test	Mammalian cells (e.g., CHO)	OECD 487	Negative
BlueScreen Assay	Not specified	Not specified	Negative ^[3]

Experimental Protocols

Acute Oral Toxicity (as per OECD Guideline 425)

- Test System: Female Sprague-Dawley rats.
- Dosing: A single limit dose of 2000 mg/kg body weight was administered by oral gavage.
- Procedure: Animals were fasted prior to dosing. Following administration, animals were observed for mortality and clinical signs of toxicity at 1, 2, 4, and 6 hours post-dosing and

daily thereafter for 14 days. Body weights were recorded prior to dosing and on days 7 and 14. A gross necropsy was performed on all animals at the end of the observation period.

Acute Dermal Toxicity (as per OECD Guideline 402)

- Test System: Wistar rats (5 males and 5 females).
- Dosing: A single limit dose of 2000 mg/kg body weight of the undiluted test substance was applied to the clipped skin of the dorsal trunk. The application site was covered with a semi-occlusive dressing for 24 hours.
- Procedure: Animals were observed for mortality and clinical signs of toxicity daily for 14 days. Body weights were recorded on days 1, 8, and 15. At the end of the observation period, all animals were subjected to a gross necropsy.[\[1\]](#)

Skin Irritation (as per OECD Guideline 404)

- Test System: New Zealand White rabbits.
- Dosing: 0.5 mL of the test substance was applied to a small area of clipped skin on the back of each animal. The application site was covered with a semi-occlusive dressing for 4 hours.
- Procedure: After the exposure period, the dressing was removed, and the application site was cleaned. Dermal reactions (erythema and edema) were scored at 1, 24, 48, and 72 hours after patch removal according to the Draize scoring system.[\[2\]](#)

Eye Irritation (as per OECD Guideline 405)

- Test System: New Zealand White rabbits.
- Dosing: A single dose of 0.1 mL of the test substance was instilled into the conjunctival sac of one eye of each animal. The other eye served as a control.
- Procedure: The eyes were examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation. The reactions were scored according to a standardized grading system.

Repeated Dose 28-Day Oral Toxicity (similar to OECD Guideline 407)

- Test System: Rats.
- Dosing: The test substance was administered orally by gavage daily for 28 days at three different dose levels. A control group received the vehicle only.
- Procedure: Animals were observed daily for clinical signs of toxicity and mortality. Body weight and food consumption were measured weekly. At the end of the study, blood samples were collected for hematology and clinical chemistry analysis. All animals were subjected to a full necropsy, and selected organs were weighed and examined histopathologically. The No-Observed-Adverse-Effect Level (NOAEL) was determined based on the study findings.[\[3\]](#)

Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471)

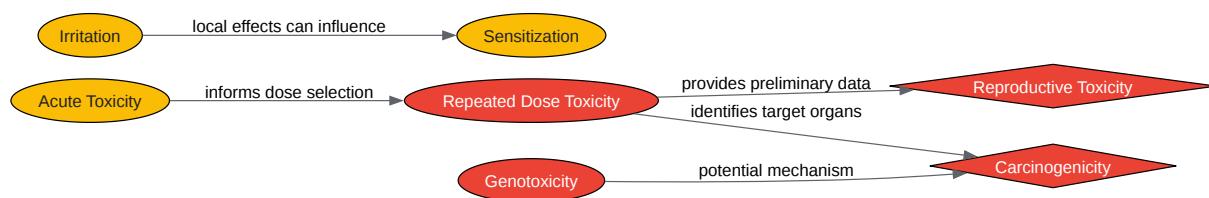
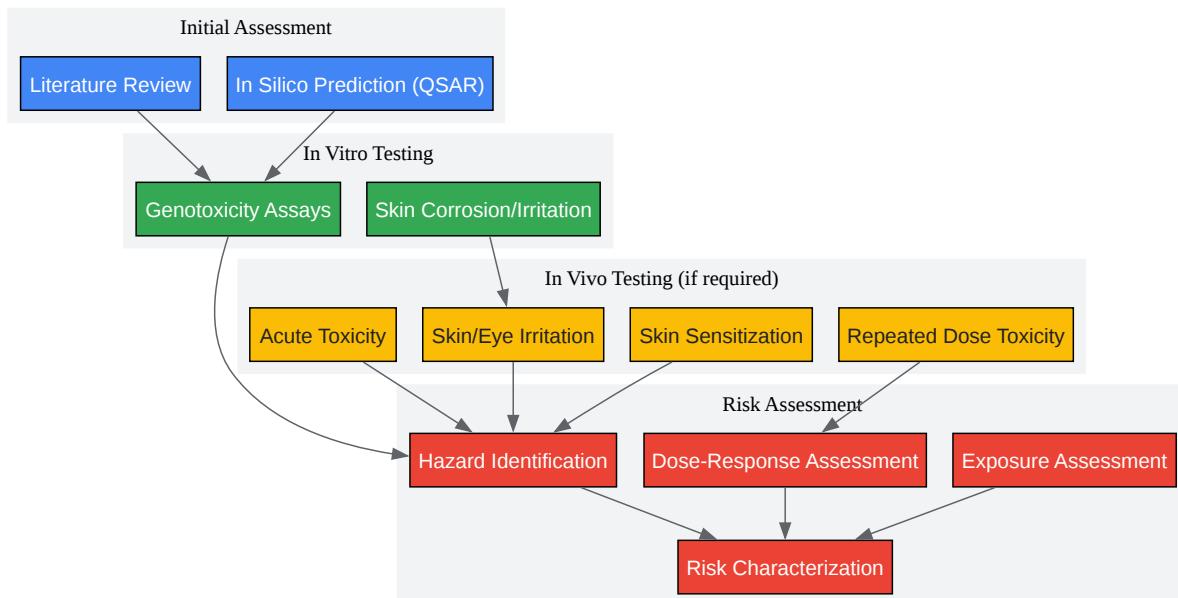
- Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of *Escherichia coli* (e.g., WP2 uvrA).
- Procedure: The test substance was incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix). The mixture was then plated on a minimal agar medium lacking the required amino acid. After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) was counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vitro Micronucleus Test (as per OECD Guideline 487)

- Test System: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
- Procedure: The cells were exposed to at least three concentrations of the test substance, both with and without a metabolic activation system (S9 mix). A cytokinesis blocker (cytochalasin B) was added to the cultures to allow for the identification of cells that have completed one cell division. After an appropriate incubation period, the cells were harvested, fixed, and stained. The frequency of micronucleated cells (cells containing small,

extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division) was determined by microscopic analysis of at least 2000 binucleated cells per concentration. A significant, dose-related increase in the frequency of micronucleated cells indicates a potential for chromosomal damage.

Visualizations



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